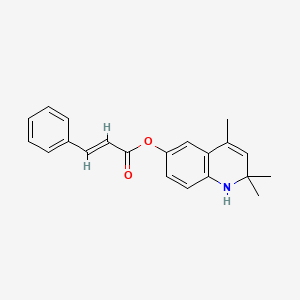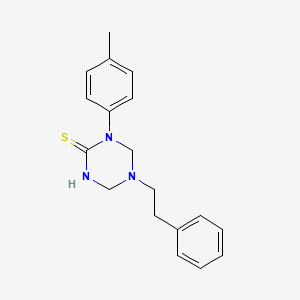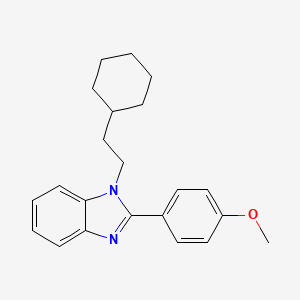![molecular formula C24H20N2OS B11596434 2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11596434.png)
2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone is a complex organic compound that belongs to the class of quinazoline derivatives.
準備方法
The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules.
作用機序
The mechanism of action of 2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone can be compared with other quinazoline derivatives, such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used for similar indications as erlotinib
特性
分子式 |
C24H20N2OS |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
2-(4,6-dimethylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-13-14-21-20(15-16)17(2)25-24(26-21)28-23(19-11-7-4-8-12-19)22(27)18-9-5-3-6-10-18/h3-15,23H,1-2H3 |
InChIキー |
DFMDXLMNSNPMFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11596358.png)

![(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596365.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11596369.png)
![2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11596382.png)
![Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596386.png)
![7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one](/img/structure/B11596391.png)

![(5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596398.png)
![ethyl 4-{butyl[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11596403.png)
![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596407.png)

![ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11596423.png)
![benzyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596424.png)
